molecular formula C12H16O3 B8697463 3-Hydroxy-2-methyl-3-phenylbutyric acid methyl ester

3-Hydroxy-2-methyl-3-phenylbutyric acid methyl ester

Cat. No.: B8697463
M. Wt: 208.25 g/mol
InChI Key: KOQCAMNBOCKXMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy-2-methyl-3-phenylbutyric acid methyl ester is a useful research compound. Its molecular formula is C12H16O3 and its molecular weight is 208.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

methyl 3-hydroxy-2-methyl-3-phenylbutanoate

InChI

InChI=1S/C12H16O3/c1-9(11(13)15-3)12(2,14)10-7-5-4-6-8-10/h4-9,14H,1-3H3

InChI Key

KOQCAMNBOCKXMR-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)C(C)(C1=CC=CC=C1)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

At room temperature, a three-necked flask fitted with reflux condenser, internal thermometer, dropping funnel and stirrer was charged, under nitrogen protective gas, with 8.6 g of zinc powder (130 mmol) in 53 ml of ethyl acetate. After 2.5 ml of trimethylchlorosilane (19.5 mmol) had been added, the mixture was heated at 65° C. for 30 min, then left to cool to 60° C., following which 10.5 g of acetophenone (87 mmol) were added, and over the course of 6 min, 17.4 g of methyl 2-bromopropionate (104 mmol) were then added dropwise, the temperature being maintained at 65° C. by external cooling. The mixture was stirred at 60° C. for 25 min, and following cooling to 0° C., acidified with 70 ml of 2 N hydrochloric acid to a pH of 1 and stirred for 30 min. Excess zinc was removed by filtration and the organic phase separated. The organic phase was then stirred at 0° C. with 70 ml of 0.5 N hydrochloric acid and finally washed with 30 ml of saturated sodium hydrogen carbonate solution. Following phase separation and drying over sodium sulfate, the solvent was removed by distillation under reduced pressure. Methyl 3-hydroxy-2-methyl-3-phenylbutyrate was obtained in a yield of 15.5 g (91% of theory) with a boiling point of 64° C. (0.03 mbar). The diastereomer ratio of the product was 2:1.
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step Two
Quantity
17.4 g
Type
reactant
Reaction Step Three
Quantity
70 mL
Type
reactant
Reaction Step Four
Quantity
53 mL
Type
solvent
Reaction Step Five
Name
Quantity
8.6 g
Type
catalyst
Reaction Step Five

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